molecular formula C22H24N2O3S B2883350 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 946272-72-6

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2883350
CAS No.: 946272-72-6
M. Wt: 396.51
InChI Key: HXCJTVCNXGHPGK-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative featuring a 2-oxo-2H-chromene core linked to a carboxamide group. The substituents include an azepane (7-membered saturated ring) and a thiophen-3-yl moiety, which distinguish it from other analogs. Its synthesis likely follows pathways similar to those described for related 2-oxo-2H-chromene derivatives, such as condensation reactions between activated coumarin precursors and amines or hydrazides under acidic or reflux conditions .

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c25-21(18-13-16-7-3-4-8-20(16)27-22(18)26)23-14-19(17-9-12-28-15-17)24-10-5-1-2-6-11-24/h3-4,7-9,12-13,15,19H,1-2,5-6,10-11,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCJTVCNXGHPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound's structure can be described by the following chemical formula:

C22H29N3O3S\text{C}_{22}\text{H}_{29}\text{N}_3\text{O}_3\text{S}

This structure includes an azepane ring, a thiophene moiety, and a chromene core, which are known to contribute to various biological activities.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation or inflammatory processes.
  • Receptor Interaction : It is hypothesized that the compound interacts with various receptors, including those involved in apoptosis and cell signaling pathways.
  • DNA Interaction : The chromene core suggests potential interactions with DNA, possibly leading to inhibition of cellular replication in cancer cells.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa1.4
BxPC-30.50
MCF-70.65

These results indicate that the compound exhibits potent antiproliferative effects, particularly against pancreatic cancer cells (BxPC-3).

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Testing against various bacterial strains revealed moderate inhibitory effects, warranting further investigation into its potential as an antimicrobial agent.

Case Studies and Research Findings

Research has highlighted the compound's potential in various therapeutic areas:

  • Cancer Therapy : A study demonstrated that the compound induced apoptosis in HeLa cells via caspase activation, suggesting its role in cancer therapy through programmed cell death mechanisms.
    "The compound increased p53 expression level and caspase-3 cleavage in MCF-7 cells leading to activation of apoptotic death."
  • Inflammation : Another study indicated that derivatives of this compound might reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis

When compared to similar compounds with chromene or thiophene structures, this compound shows unique properties due to its azepane component. This structural variation could enhance its bioavailability and selectivity for certain biological targets.

Compound TypeNotable Activity
Chromene DerivativesAnticancer, Antioxidant
Thiophene DerivativesAntimicrobial
Azepane-containing CompoundsNeuroprotective Effects

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound’s uniqueness arises from its azepane and thiophene substituents. Key comparisons with similar compounds include:

Compound Name / ID Substituents Molecular Weight (g/mol) Key Structural Features References
Target Compound Azepane, thiophen-3-yl ~386.45* 7-membered azepane ring; thiophene enhances aromaticity and lipophilicity -
N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide Cyclohexane 271.31 Cyclohexane provides rigidity; lacks heterocyclic substituents
N-(2-Hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide Hydroxyethyl ~247.26 Polar hydroxyethyl group improves solubility; smaller substituent
7-(Dimethylamino)-N-(2-(dimethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide (2A) Dimethylamino groups ~317.35 Dual dimethylamino groups enhance basicity and potential for hydrogen bonding
N-(1-Benzylpiperidin-3-yl)methyl-naphthalene-2-sulfonamide derivatives Naphthalene sulfonamide, benzylpiperidine ~550–600 Bulky sulfonamide and benzylpiperidine groups; increased steric hindrance

*Estimated based on substituent contributions.

Physicochemical and Analytical Data

  • Spectroscopic Characterization: Analogs in and were characterized via $ ^1H $-NMR, IR, and mass spectrometry. For example, compound 2A () shows distinct dimethylamino peaks at δ 2.2–3.0 ppm in $ ^1H $-NMR .
  • Crystallography : The cyclohexanecarboxamide analog () crystallizes in a triclinic system (space group P1) with unit cell parameters a = 6.4486 Å, b = 9.6324 Å, c = 11.0837 Å .

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